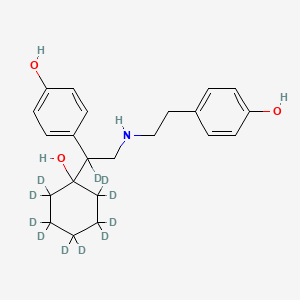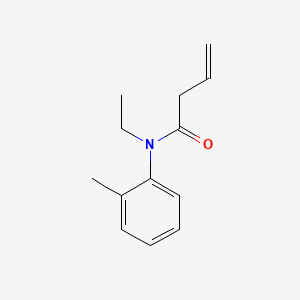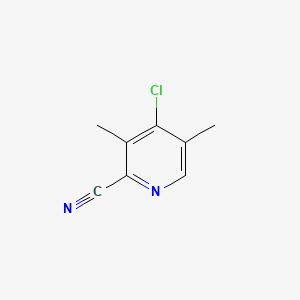
Trimecaine-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimecaine-d10 Hydrochloride is a biochemical used for proteomics research . It is an organic compound used as a local anesthetic and cardial antiarrhythmic . It is a white crystalline powder readily soluble in water and ethanol .
Molecular Structure Analysis
The molecular formula of Trimecaine-d10 Hydrochloride is C15H15D10ClN2O . The average molecular weight is 294.889 .Physical And Chemical Properties Analysis
Trimecaine-d10 Hydrochloride is a white crystalline powder that is readily soluble in water and ethanol . The molecular weight is 294.889 . Further physical and chemical properties are not explicitly mentioned in the search results.Mécanisme D'action
Safety and Hazards
While specific safety data for Trimecaine-d10 Hydrochloride is not available, related compounds such as Trimecaine have been noted to have potential hazards. For instance, Trimecaine can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle Trimecaine-d10 Hydrochloride with appropriate safety measures.
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trimecaine-d10 Hydrochloride involves the reaction of p-aminobenzoic acid with diethyl sulfate to form ethyl ester of p-aminobenzoic acid. The ester is then reacted with 2,2,2-trichloroethyl chloroformate to form the corresponding mixed anhydride. The mixed anhydride is then reacted with 2-(diethylamino)ethanol to form the desired compound, Trimecaine-d10 Hydrochloride.", "Starting Materials": [ "p-Aminobenzoic acid", "Diethyl sulfate", "2,2,2-Trichloroethyl chloroformate", "2-(Diethylamino)ethanol", "Deuterium oxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: React p-aminobenzoic acid with diethyl sulfate in the presence of a base such as sodium hydroxide to form the ethyl ester of p-aminobenzoic acid", "Step 2: React the ethyl ester of p-aminobenzoic acid with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine to form the mixed anhydride", "Step 3: React the mixed anhydride with 2-(diethylamino)ethanol in the presence of a base such as triethylamine to form Trimecaine-d10", "Step 4: React Trimecaine-d10 with hydrochloric acid in deuterium oxide to form Trimecaine-d10 Hydrochloride" ] } | |
Numéro CAS |
1346603-63-1 |
Nom du produit |
Trimecaine-d10 Hydrochloride |
Formule moléculaire |
C15H25ClN2O |
Poids moléculaire |
294.889 |
Nom IUPAC |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2; |
Clé InChI |
KOOGJYYOMPUGCW-JFIZAEKHSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Synonymes |
2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride; 2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride; Mesocain-d10; Mesocaine-d10; Trimekain-d10 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)

![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)

![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)


![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
![2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585002.png)

